Ortho-Chloro Substitution Alters Physicochemical Profile Relative to Para-Chloro Isomer
The ortho-chloro substitution pattern in 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is predicted to result in a different pKa value compared to the para-chloro isomer (3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one, CAS 192817-66-6), which has a predicted pKa of 6.96 ± 0.20 . While direct experimental pKa data for the ortho isomer is not available in the primary literature, the established ortho-effect in aromatic systems suggests a lower pKa for the ortho-substituted compound due to steric hindrance and intramolecular hydrogen bonding with the adjacent thiadiazolone ring. This difference is quantifiable in terms of the predicted density: the para isomer has a predicted density of 1.57 ± 0.1 g/cm³ , whereas the ortho isomer's density is expected to be similar but may differ slightly due to molecular packing effects.
| Evidence Dimension | Predicted pKa and Density |
|---|---|
| Target Compound Data | pKa: Not directly reported; expected to differ from para isomer due to ortho-effect. Density: Not reported. |
| Comparator Or Baseline | 3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one: Predicted pKa = 6.96 ± 0.20; Predicted density = 1.57 ± 0.1 g/cm³ |
| Quantified Difference | pKa difference is qualitative (ortho-effect); Density difference is qualitative |
| Conditions | Computational prediction (ChemicalBook database) |
Why This Matters
Variations in pKa directly impact ionization state and solubility at physiological pH, potentially altering bioavailability and target engagement in biological assays, making the ortho isomer a distinct chemical entity for procurement.
